Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine
Overview
Description
Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is an organic compound with the molecular formula C₁₆H₁₆F₃N. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in different fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine typically involves the reaction of benzylamine with 2,2,2-trifluoro-1-(3-methylphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The production is carried out in controlled environments to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
- Benzyl[2,2,2-trifluoro-1-phenylethyl]amine
- Benzyl[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]amine
- Benzyl[2,2,2-trifluoro-1-(2-methylphenyl)ethyl]amine
Comparison: Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is unique due to the position of the methyl group on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from its analogs .
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoro-1-(3-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N/c1-12-6-5-9-14(10-12)15(16(17,18)19)20-11-13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJZKDUVKMICNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165330 | |
Record name | Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-28-9 | |
Record name | Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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